molecular formula C22H24N2O2 B1664353 Acrivastine CAS No. 87848-99-5

Acrivastine

Cat. No. B1664353
CAS RN: 87848-99-5
M. Wt: 348.4 g/mol
InChI Key: PWACSDKDOHSSQD-IUTFFREVSA-N
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Description

Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by preventing the effects of a substance called histamine, which is produced by the body .


Molecular Structure Analysis

Acrivastine is a small molecule with a molecular weight of 348.44 and a chemical formula of C22H24N2O2 . It is a triprolidine analog antihistamine .


Chemical Reactions Analysis

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action and a low sedative potential due to poor penetration into the CNS . The lack of anticholinergic effects in animals has been confirmed by the low incidence of such effects in clinical trials .


Physical And Chemical Properties Analysis

Acrivastine has a molecular weight of 348.44 and a CAS number of 87848-99-5 . It is recommended to be stored at -20°C in powder form .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action. It's effective and well-tolerated in the treatment of chronic urticaria and allergic rhinitis. Acrivastine is comparable in efficacy to clemastine or terfenadine for seasonal allergic rhinitis and superior to placebo in dermatoses where histamine plays a role. It caused less drowsiness than clemastine, making it a useful 'on demand' therapy for intermittent symptoms (Brogden & McTavish, 1991).

Clinical Experience in Allergic Rhinitis

Clinical trials demonstrate acrivastine's efficacy in controlling symptoms of seasonal and perennial allergic rhinitis. It's particularly effective in combination with pseudoephedrine, addressing histamine-mediated symptoms and blocked nose. Acrivastine shows a low incidence of drowsiness and other CNS effects, indicating its safety and utility in allergic rhinitis management (Bojkowski et al., 1989).

Time of Onset of Action

A study assessing acrivastine's onset of action in suppressing the wheal response in skin prick tests among pollen-allergic subjects showed significant suppression within 15-20 minutes after medication. This rapid action suggests acrivastine's effectiveness for immediate relief in allergic reactions (Petersen et al., 1994).

Comparison with Other Antihistamines

Acrivastine was compared with clemastine in treating chronic idiopathic urticaria, showing similar effectiveness. Acrivastine's low sedative profile and negligible anticholinergic effects make it a competitive option in histamine-mediated itching dermatoses (Juhlin et al., 1987).

Dermatopharmacology and Clinical Activity

Acrivastine's dermatopharmacology reveals potent H1-antihistaminic activity with a low sedative profile compared to first-generation agents. It is rapidly absorbed, with peak activity against weals at 120 minutes after administration, showing no accumulation upon multiple dosing. This high level of patient acceptability and activity makes it useful in various histamine-mediated dermatoses (Gibson et al., 1989).

Prolonged Treatment Efficacy

In a study of seasonal allergic rhinitis, prolonged treatment with acrivastine remained effective and well tolerated over periods up to 52 days. It was superior to placebo in controlling symptoms like sneezing and itchy throat, with no significant adverse experiences (Bruno et al., 1989).

Combination with Pseudoephedrine

The combination of acrivastine and pseudoephedrine proved significantly more effective than either component alone for relieving allergy symptoms and reducing nasal congestion. This combination was found safe and effective for treating allergic rhinitis (Williams et al., 1996).

Safety And Hazards

Acrivastine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Newer generation H1-antihistamines like Acrivastine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .

properties

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-IUTFFREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022555
Record name Acrivastine
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrivastine

CAS RN

87848-99-5
Record name Acrivastine
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Record name Acrivastine [USAN:INN:BAN]
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Record name Acrivastine
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Record name Acrivastine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306
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Record name ACRIVASTINE
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Record name Acrivastine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
RN Brogden, D McTavish - Drugs, 1991 - Springer
… Repeated administration of acrivastine 2 to 32mg three times … of acrivastine in humans, but animal studies indicate a low brain: plasma ratio. The metabolic transformation of acrivastine …
Number of citations: 69 link.springer.com
JG Ramaekers, JF O'hanlon - European journal of clinical pharmacology, 1994 - Springer
… : acrivastine (8, 16 and 24 mg); the combination of acrivastine (8 … Acrivastine's impairing effects in both driving tests were … Neither the combination of acrivastine with pseudoephedrine …
Number of citations: 107 link.springer.com
A Kumar, SR Devineni, SK Dubey, P Kumar… - … of Pharmaceutical and …, 2017 - Elsevier
Four impurities (Imp-I–IV) were detected using gradient HPLC method in few laboratory batches of acrivastine in the level of 0.03–0.12% and three impurities (Imp-I–III) were found to be …
Number of citations: 19 www.sciencedirect.com
L Nielsen, CR Johnsen, C Bindslev‐Jensen… - Allergy, 1994 - Wiley Online Library
… A single placebo-controlled study of acrivastine has shown the symptom score of allergic rhinitis to be lower in the acrivastine group from 2-8 h, when, after administration of acrivastine …
Number of citations: 14 onlinelibrary.wiley.com
AF Cohen, M Hamilton, R Philipson… - Clinical Pharmacology …, 1985 - Wiley Online Library
… 5 mg) and 3 hours (5 mg), but acrivastine did not have any effect on reaction time at any dose. … No subjective effects were noted after acrivastine. We conclude that acrivastine at doses …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
RJ Dockhorn, BO Williams, RL Sanders - Annals of Allergy, Asthma & …, 1996 - Elsevier
… Background: Semprex-D capsules contain acrivastine 8 mg (a … to demonstrate that both acrivastine and pseudoephedrine … qualified for the study were dispensed either (1) acrivastine …
Number of citations: 20 www.sciencedirect.com
HH Abdine, AA Gazy, SM Blaih, MA Korany - Talanta, 1996 - Elsevier
Three sensitive and accurate spectrophotometric methods are presented for the determination of the antihistaminic acrivastine (ACR) in capsules and urine. The first method utilizes the …
Number of citations: 14 www.sciencedirect.com
JJ Lv, J Yu, XY Zeng, X Zeng, Y Li… - Journal of Separation …, 2022 - Wiley Online Library
… ultraviolet radiation solutions of acrivastine. To improve the quality control of acrivastine, the … successfully used to determine the degradation impurities of acrivastine and its formulation. …
R Balasubramanian, KB Klein… - The Journal of …, 1989 - Wiley Online Library
… 12 mg of acrivastine, an investigational … of acrivastine from colonic compared to oral dosing was 0.18 ± 0.09. It may be concluded, therefore, that appreciable absorption of acrivastine …
Number of citations: 14 accp1.onlinelibrary.wiley.com
RF Torres, MC Mochon, JCJ Sanchez… - … of pharmaceutical and …, 2002 - Elsevier
… polarography and cyclic voltammetry behaviour of acrivastine was studied in Britton–… acrivastine concentration allowed the differential pulse polarographic determination of acrivastine …
Number of citations: 19 www.sciencedirect.com

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